

A Comparative Guide to the Eschenmoser-Claisen and Johnson-Claisen Rearrangements

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Compound of Interest

Compound Name: Triethyl orthoacetate

Cat. No.: B044248

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For researchers, scientists, and professionals in drug development, the selection of the appropriate synthetic methodology is paramount. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has several variants that offer distinct advantages depending on the desired outcome. This guide provides an objective comparison of two widely used variants: the Eschenmoser-Claisen and the Johnson-Claisen rearrangements, supported by experimental data and detailed protocols.

At a Glance: Key Differences

Feature	Eschenmoser-Claisen Rearrangement	Johnson-Claisen Rearrangement
Reactant	Allylic alcohol and N,N-dimethylacetamide dimethyl acetal	Allylic alcohol and a trialkyl orthoacetate
Product	γ,δ -unsaturated amide	γ,δ -unsaturated ester
Catalyst	Typically thermal, no catalyst required	Weak acid (e.g., propionic acid)
Typical Reaction Temperature	100-150 °C	100-200 °C[1]
Stereoselectivity	Generally high (E)-selectivity for the newly formed double bond[2]	Stereochemistry is dependent on the substitution of the allylic alcohol[3]

Delving Deeper: A Head-to-Head Comparison

The Eschenmoser-Claisen and Johnson-Claisen rearrangements are both[1][1]-sigmatropic shifts that proceed through a six-membered, chair-like transition state. However, their distinct reacting partners lead to different product functionalities and can influence reaction conditions and stereochemical outcomes.

The Eschenmoser-Claisen rearrangement, developed by Albert Eschenmoser, utilizes an allylic alcohol and an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to furnish a γ,δ -unsaturated amide.[1] A key advantage of this variant is its high stereoselectivity in forming trisubstituted alkenes, predominantly affording the (E)-isomer.[2] This selectivity is attributed to the steric interactions in the transition state that disfavor the formation of the (Z)-isomer.[2]

The Johnson-Claisen rearrangement, pioneered by William Summer Johnson, employs an allylic alcohol and a trialkyl orthoacetate in the presence of a weak acid catalyst to yield a γ,δ -unsaturated ester.[4] This method is valued for its reliability and the operational simplicity of using a stable orthoester. The stereochemical outcome of the Johnson-Claisen rearrangement is highly dependent on the structure of the starting allylic alcohol.[3]

Performance Under the Magnifying Glass: Experimental Data

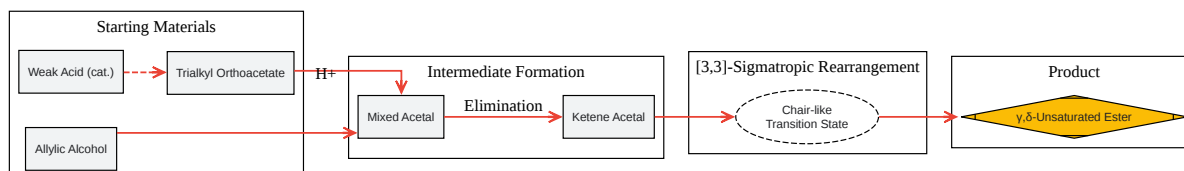
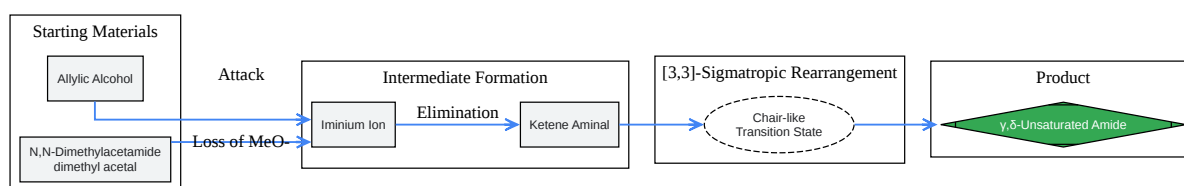
The following table summarizes representative experimental data for both rearrangements, highlighting yields and stereoselectivity where reported.

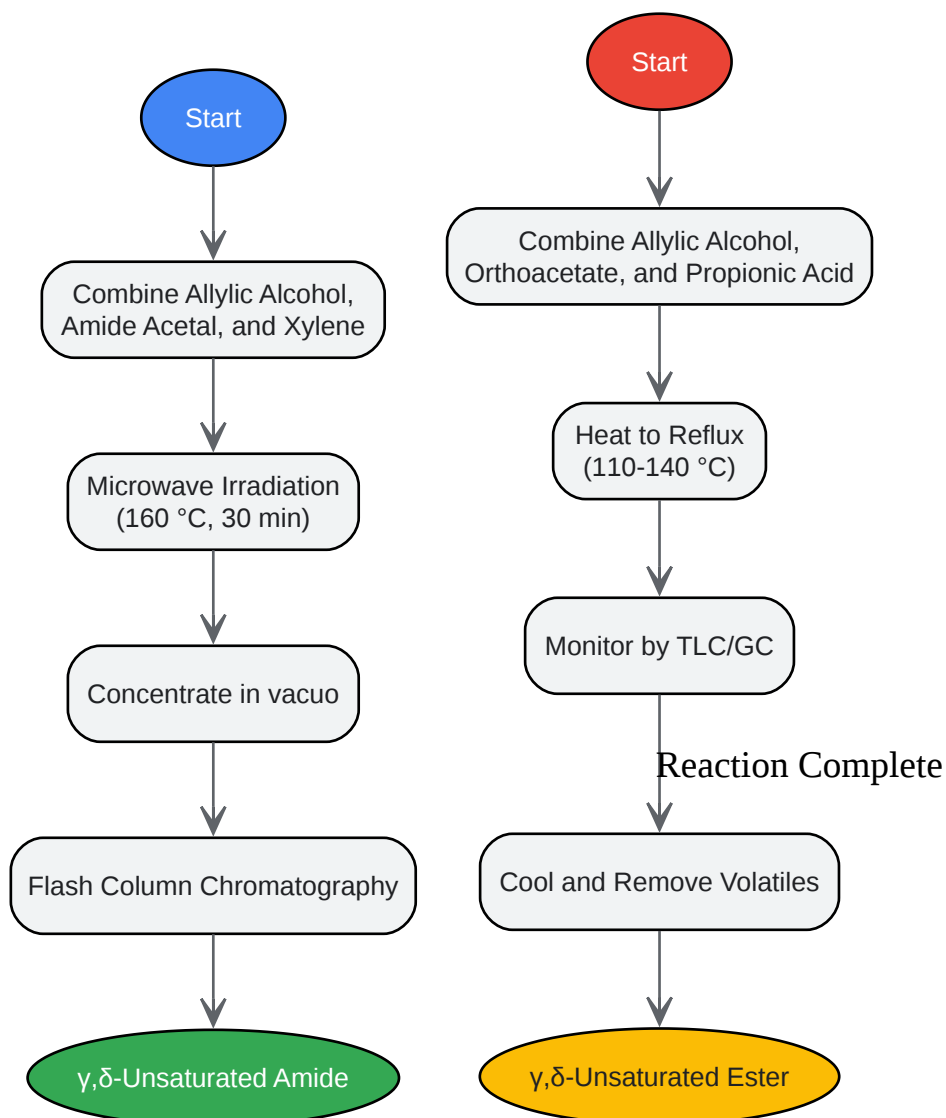
Rearrange ment	Substrate	Product	Yield (%)	Stereoselec tivity (E:Z)	Reference
Eschenmoser -Claisen	Generic secondary allylic alcohol	γ,δ -unsaturated amide	81	High (E)-selectivity	[2]
Johnson-Claisen	3-Methyl-2-buten-1-ol	Ethyl 5-methyl-4-hexenoate	Not specified	Not specified	BenchChem

Note: A direct quantitative comparison across a range of identical substrates is not readily available in the literature. The data presented are from representative examples.

Unraveling the Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the reaction mechanisms for both the Eschenmoser-Claisen and Johnson-Claisen rearrangements.





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